molecular formula C9H10ClNO2 B3031833 4-Chloro-N-(2-hydroxyethyl)benzamide CAS No. 7400-54-6

4-Chloro-N-(2-hydroxyethyl)benzamide

Cat. No. B3031833
CAS RN: 7400-54-6
M. Wt: 199.63 g/mol
InChI Key: GBARCMIFTACERW-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-hydroxyethyl)benzamide is a chemical compound that can be associated with various research areas, including the synthesis of pharmaceuticals and the study of molecular structures and their properties. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 4-chloro-N-(hydroxymethyl)benzamide and its derivatives have been investigated for their electrophilic properties, molecular structures, and potential pharmacological activities .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions that can influence the yield and purity of the final product. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalysis of triethylamine is reported to achieve a high yield under mild conditions . Similarly, the synthesis of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide from piperidin-4-one and subsequent reactions to produce a novel CCR5 antagonist demonstrates the complexity and multi-step nature of organic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques such as X-ray diffraction, NMR, IR, and computational methods like DFT calculations . These studies provide insights into the geometrical structure, vibrational frequencies, and chemical shifts, which are crucial for understanding the physical and chemical behavior of the compounds.

Chemical Reactions Analysis

The reactivity of related compounds with nucleophiles and their behavior under different conditions has been a subject of interest. For example, 4-chloro-N-(hydroxymethyl)benzamide did not react with nucleophiles such as cyanide or glutathione under physiological conditions, whereas its acetate ester showed reactivity, indicating the importance of functional groups in chemical reactivity . The formation of dimers and the presence of intramolecular hydrogen bonds in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide also highlight the significance of non-covalent interactions in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of different polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide with distinct thermal properties indicates the impact of crystal packing on the stability and behavior of the compound . The electronic properties, such as excitation energies and dipole moments, are also determined by the molecular structure and can be studied using UV-Vis spectroscopy and computational methods .

Scientific Research Applications

Antitumor Agent

4-Chloro-N-(2-hydroxyethyl)benzamide has shown promise as an antitumor agent. Santos et al. (2013) explored its in vitro and in vivo activity, demonstrating its potential in cancer treatment. Additionally, they conducted degradation studies under hydrolysis conditions to determine the molecule's stability, an important aspect of drug development (Santos et al., 2013).

Electrophilic Properties

Overton et al. (1986) investigated the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide, a related compound. This research is crucial in understanding the reactivity of such compounds, which might influence their biological activity and potential toxicity (Overton et al., 1986).

Biological Activity

Imramovský et al. (2011) assessed the biological activity of a series of this compound derivatives against various microbial strains. These compounds were compared with standards like isoniazid and ciprofloxacin, showing comparable or higher activity. This indicates their potential use in treating microbial infections (Imramovský et al., 2011).

Synthesis and Characterization

Research by Yanagi et al. (2000) focused on the preparation and characterization of crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, a compound structurally similar to this compound. This study provides valuable insights into the physical properties and stability of such compounds (Yanagi et al., 2000).

Kinetic Studies

The study by Tenn et al. (2001) investigated the kinetic behavior of 4-chloro-N-(hydroxymethyl)benzamide under various catalytic conditions. Understanding these kinetics is crucial for predicting how these compounds react in biological systems (Tenn et al., 2001).

Antispasmodic and Antihypoxic Properties

Research into benzamides, including this compound, has shown that they possess antispasmodic and antihypoxic properties. This research by Bakibaev et al. (1994) suggests potential therapeutic applications in conditions where these effects are beneficial (Bakibaev et al., 1994).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBARCMIFTACERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283727
Record name 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7400-54-6
Record name 4-Chloro-N-(2-hydroxyethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CYV9RP6X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.6 ml (0.02 mol) of 4-chlorobenzoyl chloride are added dropwise at 0° to a solution of 1.2 ml (0.02 mol) of ethanolamine and 3 ml (about 0.02 mol) of triethylamine in 30 ml of methylene chloride. The mixture is then poured into dilute hydrochloric acid and extracted twice with methylene chloride. The methylene chloride extracts are dried over magnesium sulfate and concentrated. After purification on silica gel using chloroform and chloroform/methanol 9:1) as the eluting agent, there are obtained 3.1 g of N-(2-hydroxyethyl)-4-chlorobenzamide.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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